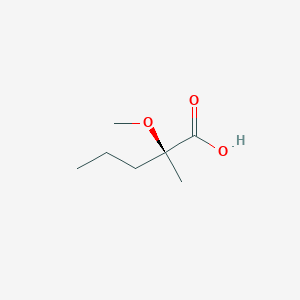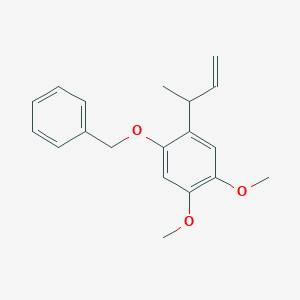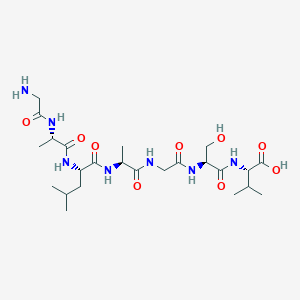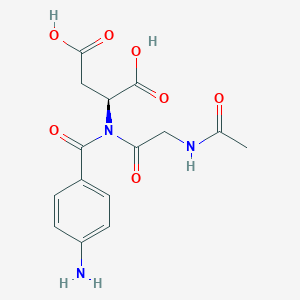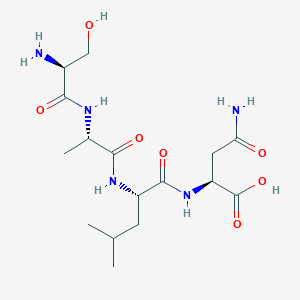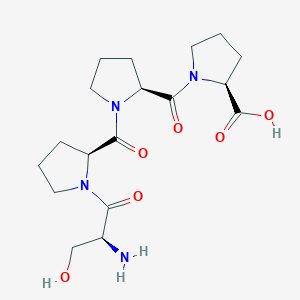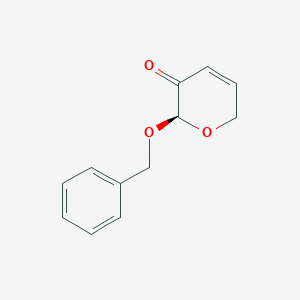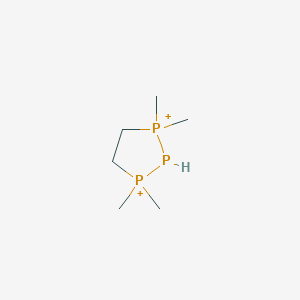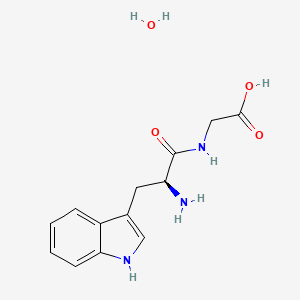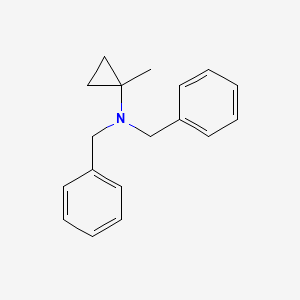
9H-Xanthen-9-one, 7-hydroxy-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 7-hydroxy-1-methoxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse structural variety and significant biological activities. The compound 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- is characterized by its unique chemical structure, which includes a dibenzo-γ-pyrone scaffold with hydroxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- typically involves the following steps:
Formation of the Xanthone Core: The xanthone core can be synthesized through various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy substituents can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 7-hydroxy-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and methanol (MeOH).
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of xanthone, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
9H-Xanthen-9-one, 7-hydroxy-1-methoxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy and methoxy groups.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-Cancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-9H-xanthen-9-one: Similar in structure but lacks the methoxy group.
7-Chloro-1,2,3-trihydroxy-6-methoxanthone: Contains a chloro group instead of a hydroxy group.
1,3,5,6-Tetrahydroxanthone: Contains multiple hydroxy groups but lacks the methoxy group.
Uniqueness
9H-Xanthen-9-one, 7-hydroxy-1-methoxy- is unique due to its specific combination of hydroxy and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
244121-75-3 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
7-hydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7,15H,1H3 |
InChI Key |
FWBCCNVJDMEVSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


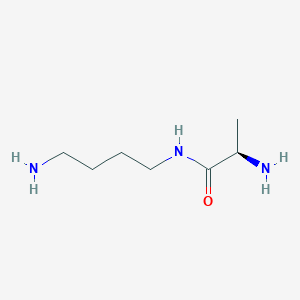
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
